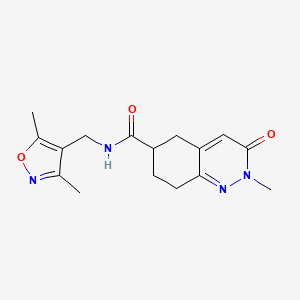
N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research has explored the synthesis of carboxamide derivatives, including compounds structurally related to the one , to evaluate their cytotoxic activities against various cancer cell lines. For example, Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, demonstrating potent cytotoxicity in murine leukemia and human leukemia cell lines, indicating the potential of these compounds in anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anticancer Agent Design
Further research into functionalized amino acid derivatives has shown promise in the design of new anticancer agents. Kumar et al. (2009) synthesized and evaluated a new series of functionalized amino acid derivatives for their in vitro cytotoxicity against human cancer cell lines, identifying compounds with significant cytotoxicity, underscoring the importance of carboxamide derivatives in medicinal chemistry for cancer treatment (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Oxidation Chemistry and Electrochemical Studies
The oxidation chemistry of related compounds, such as 3,7-dimethyluric acid, has been explored to understand the electrochemical mechanisms and potential applications in various fields, including pharmaceutical chemistry. Chen and Dryhurst (1984) detailed the voltammetric oxidation peaks and reaction pathways of 3,7-dimethyluric acid, contributing to the understanding of the electrochemical behavior of such compounds (Chen & Dryhurst, 1984).
Heterocyclic Derivative Syntheses
Research on the synthesis of heterocyclic derivatives, including isoxazole and naphthyridine compounds, provides insights into the development of new pharmacophores for drug design. Guleli et al. (2019) described an efficient method for synthesizing substituted derivatives, highlighting the versatility of these compounds in generating new molecular entities with potential biological activities (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential medicinal properties, particularly its inhibitory activities against certain proteins. More research could also be done to determine its exact synthesis process, molecular structure, and physical and chemical properties .
Wirkmechanismus
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in the regulation of gene transcription .
Mode of Action
The compound interacts with BRD4 by inhibiting its activity . It exhibits a potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM . The compound also displays a moderate inhibitory effect on PARP1, a key player in DNA repair, with an IC 50 value of 4.289 ± 1.807 μM .
Biochemical Pathways
The compound affects the biochemical pathways associated with BRD4 and PARP1 . By inhibiting BRD4, it modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively . The inhibition of PARP1 leads to the accumulation of DNA damage .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Biochemische Analyse
Biochemical Properties
N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with bromodomain-containing protein 4 (BRD4), a key regulator of gene expression. The compound binds to the acetyl-lysine recognition motifs of BRD4, inhibiting its activity and thereby modulating the transcription of genes involved in cell proliferation and survival . Additionally, it has shown moderate inhibitory effects on poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly triple-negative breast cancer (TNBC) and MCF-7 cells, the compound has demonstrated significant anti-proliferative activity . It influences cell function by inducing DNA damage, inhibiting cell migration, and arresting the cell cycle at the G1 phase . Furthermore, it modulates key signaling pathways, including the downregulation of c-MYC and the induction of γ-H2AX, a marker of DNA damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to BRD4 inhibits its ability to recognize acetylated histones, thereby disrupting the transcriptional regulation of genes involved in cell growth and survival . Additionally, its moderate inhibition of PARP1 leads to impaired DNA repair mechanisms, contributing to the accumulation of DNA damage and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased DNA damage in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall therapeutic outcome .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic effects . The compound’s distribution can also impact its accumulation in specific tissues, influencing both efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the nucleus, where it interacts with chromatin and modulates gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific nuclear compartments, thereby influencing its function and efficacy .
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-13(10(2)23-19-9)8-17-16(22)11-4-5-14-12(6-11)7-15(21)20(3)18-14/h7,11H,4-6,8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVPGYVBPMRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


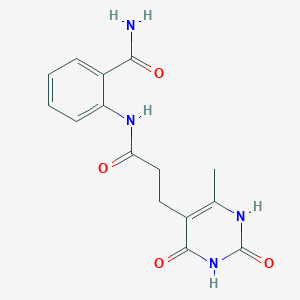
![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)
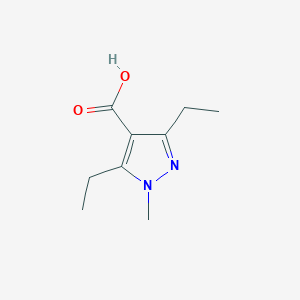
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
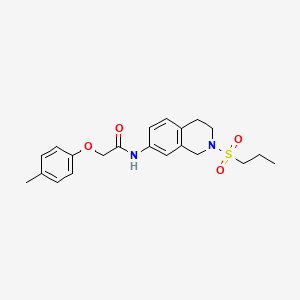


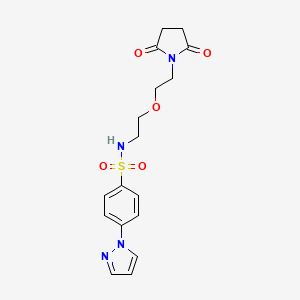
![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)